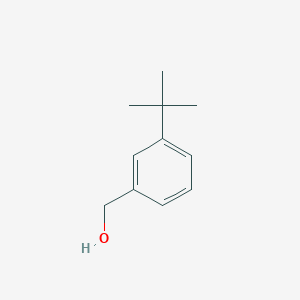
(3-叔丁基苯基)甲醇
描述
(3-Tert-butylphenyl)methanol is an organic compound with the molecular formula C₁₁H₁₆O It is a type of alcohol where the hydroxyl group (-OH) is attached to a phenyl ring substituted with a tert-butyl group at the meta position
科学研究应用
(3-Tert-butylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: (3-Tert-butylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (3-tert-butylphenyl)acetone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods: Industrial production of (3-tert-butylphenyl)methanol may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Types of Reactions:
Oxidation: (3-Tert-butylphenyl)methanol can undergo oxidation reactions to form (3-tert-butylphenyl)formaldehyde or (3-tert-butylphenyl)acetic acid, depending on the oxidizing agent used.
Reduction: The compound can be further reduced to form (3-tert-butylphenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: (3-Tert-butylphenyl)formaldehyde, (3-tert-butylphenyl)acetic acid
Reduction: (3-Tert-butylphenyl)methane
Substitution: (3-Tert-butylphenyl)chloride
作用机制
The mechanism of action of (3-tert-butylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.
相似化合物的比较
(4-Tert-butylphenyl)methanol: Similar structure but with the tert-butyl group at the para position.
(2-Tert-butylphenyl)methanol: Similar structure but with the tert-butyl group at the ortho position.
Phenylmethanol (Benzyl alcohol): Lacks the tert-butyl group, resulting in different chemical properties.
Uniqueness: (3-Tert-butylphenyl)methanol is unique due to the position of the tert-butyl group, which influences its chemical reactivity and physical properties. The meta substitution pattern can affect the compound’s steric and electronic characteristics, making it distinct from its ortho and para counterparts.
属性
IUPAC Name |
(3-tert-butylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKYKLGLLTYYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2465260.png)
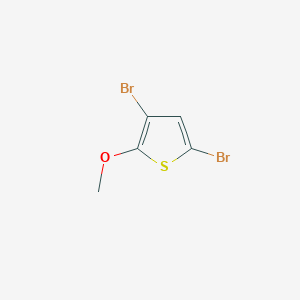
![N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2465263.png)
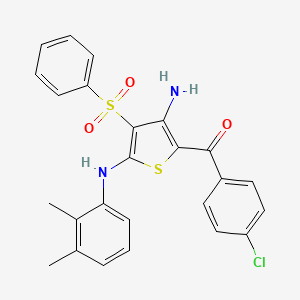
![2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2465268.png)
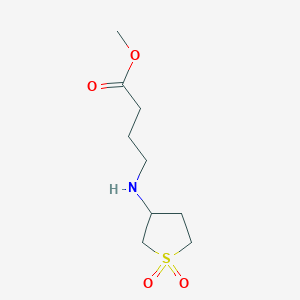
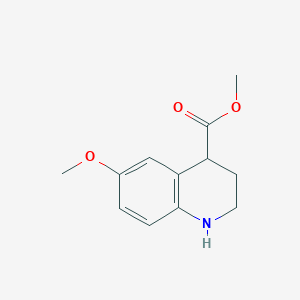
![3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2465273.png)
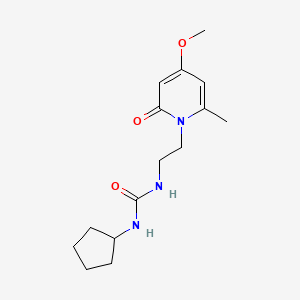
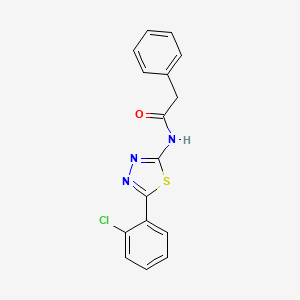

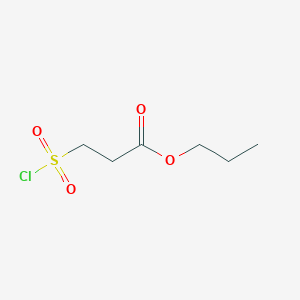
![4-ACETYL-N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B2465280.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2465281.png)
